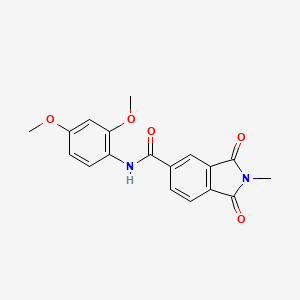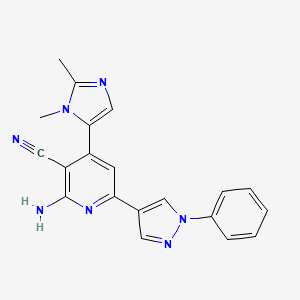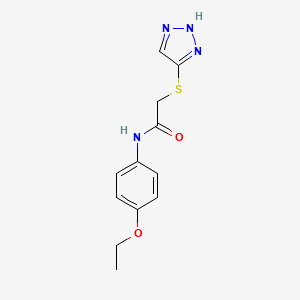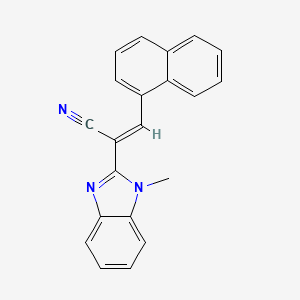
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CPT, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CPT belongs to the class of compounds known as camptothecins, which are known to inhibit the activity of DNA topoisomerase I, an enzyme involved in DNA replication and transcription.
作用机制
The anticancer activity of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is thought to be due to its ability to inhibit the activity of DNA topoisomerase I. This enzyme is involved in the unwinding of DNA during replication and transcription, and inhibition of its activity leads to the accumulation of DNA strand breaks and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit a number of other biochemical and physiological effects. For example, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP. This inhibition leads to an increase in intracellular levels of cyclic AMP, which can have a number of physiological effects, including the relaxation of smooth muscle.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it exhibits potent anticancer activity against a wide range of cancer cell lines. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
未来方向
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could increase its availability for research purposes. Another area of research could focus on the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide with improved anticancer activity and reduced toxicity. Finally, research on the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide and its derivatives could provide insights into the development of new anticancer agents with novel mechanisms of action.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with phthalic anhydride. The final step involves the reduction of the resulting isoindolinecarboxamide with lithium aluminum hydride.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including those derived from lung, breast, colon, and ovarian cancers. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-13(12)18(20)23)16(21)19-14-7-5-11(24-2)9-15(14)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPFPDGQIYSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5440379.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5440395.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5440400.png)

![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)
![2,4-di-tert-butyl-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5440414.png)

![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5440423.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5440425.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-3-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440428.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5440455.png)
